2-N-(4-Methylphenyl)pyridine-2,6-diamine
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Overview
Description
2-N-(4-Methylphenyl)pyridine-2,6-diamine is an organic compound with the molecular formula C12H13N3. This compound is characterized by the presence of a pyridine ring substituted with a 4-methylphenyl group and two amino groups at the 2 and 6 positions of the pyridine ring. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-Methylphenyl)pyridine-2,6-diamine typically involves the reaction of 4-methylphenylamine with pyridine-2,6-dicarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to complete the synthesis .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of catalysts such as palladium or platinum can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-N-(4-Methylphenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-N-(4-Methylphenyl)pyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-N-(4-Methylphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-2,26,2-terpyridine: A tridentate ligand used in coordination chemistry.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A selective inhibitor of protein kinase C.
Uniqueness
2-N-(4-Methylphenyl)pyridine-2,6-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound in various fields of research .
Biological Activity
2-N-(4-Methylphenyl)pyridine-2,6-diamine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with two amino groups at the 2 and 6 positions and a 4-methylphenyl group attached to the nitrogen atom. Its molecular formula is C12H14N4, and it has been investigated for various therapeutic applications, including anticancer and antimicrobial effects.
The biological activity of this compound primarily involves its ability to interact with specific molecular targets, such as enzymes and metal ions. This interaction can modulate enzymatic activities and influence various cellular processes. The compound's mechanism of action may include:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer pathways and microbial growth.
- Metal Ion Binding : The compound can form stable complexes with metal ions, which may enhance its biological activity.
- Cellular Pathway Modulation : By interacting with cellular pathways, it can induce apoptosis or cell cycle arrest in cancer cells.
Research Findings
Several studies have highlighted the biological activities of this compound:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. It induces apoptosis through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival .
- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, suggesting potential as an antimicrobial agent. Its minimum inhibitory concentration (MIC) values indicate effectiveness against Gram-positive bacteria .
- Enzyme Interaction Studies : Investigations into its role as an enzyme inhibitor have revealed that it can effectively bind to target enzymes, altering their activity and potentially leading to therapeutic benefits in disease contexts such as cancer and infections .
Case Studies
A few notable case studies illustrate the compound's biological activity:
- Study on Anticancer Effects : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound was found to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol .
- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound had an MIC of 50 µM for S. aureus and 75 µM for E. coli, indicating its potential utility as an antibacterial agent .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,6-Diaminopyridine | Basic structure for various derivatives | Precursor for synthesis; lacks aromatic substitution |
4-Methylphenylpyridine-2,6-diamine | Similar amine substitutions | Different substitution pattern affects reactivity |
Pyridine derivatives | Heterocyclic compounds | Varied biological activities depending on substituents |
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-N-(4-methylphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C12H13N3/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(13)15-12/h2-8H,1H3,(H3,13,14,15) |
InChI Key |
DDAWDKTTWXMYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC(=N2)N |
Origin of Product |
United States |
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